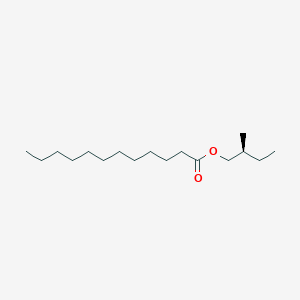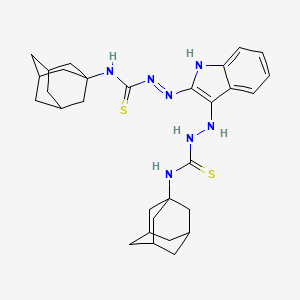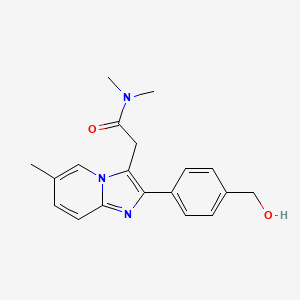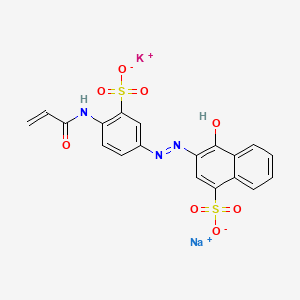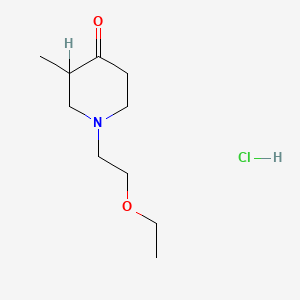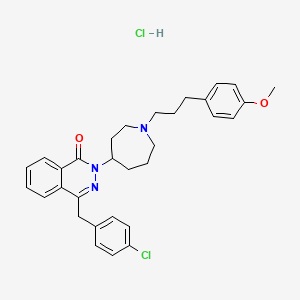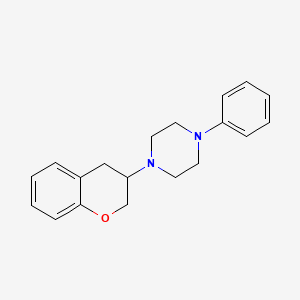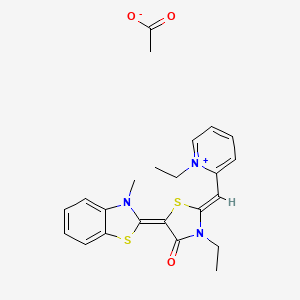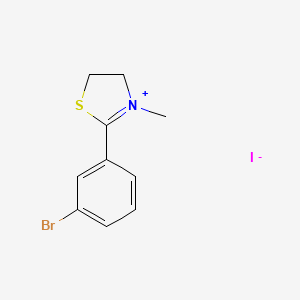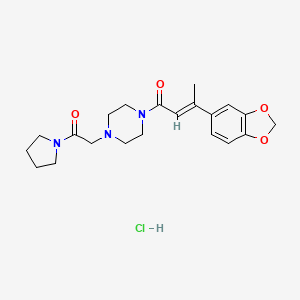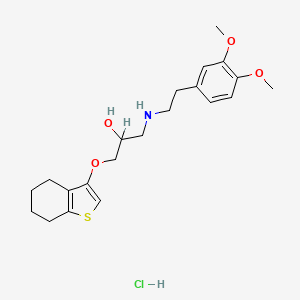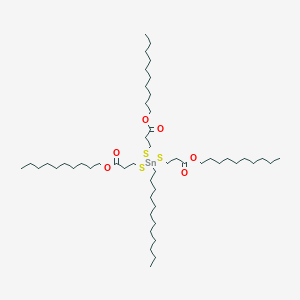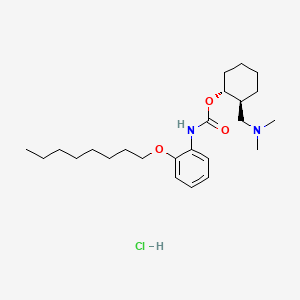
Carbamic acid, (2-(octyloxy)phenyl)-, 2-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-(octyloxy)phenyl)-, 2-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a carbamic acid ester linked to a phenyl group substituted with an octyloxy chain, and a cyclohexyl ester substituted with a dimethylamino group. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence the compound’s solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(octyloxy)phenyl)-, 2-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- typically involves multiple steps. One common method includes the reaction of 2-(octyloxy)phenyl isocyanate with 2-((dimethylamino)methyl)cyclohexanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its monohydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-(octyloxy)phenyl)-, 2-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Carbamic acid, (2-(octyloxy)phenyl)-, 2-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (2-(octyloxy)phenyl)-, 2-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the dimethylamino group can enhance its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl ester: Similar structure but lacks the octyloxy and dimethylamino groups.
Carbamic acid, methyl ester: Simpler structure with a methyl group instead of the phenyl and cyclohexyl esters.
Uniqueness
Carbamic acid, (2-(octyloxy)phenyl)-, 2-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the octyloxy chain and the dimethylamino group enhances its solubility and reactivity, making it valuable for various applications.
Properties
CAS No. |
172800-04-3 |
|---|---|
Molecular Formula |
C24H41ClN2O3 |
Molecular Weight |
441.0 g/mol |
IUPAC Name |
[(1R,2S)-2-[(dimethylamino)methyl]cyclohexyl] N-(2-octoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C24H40N2O3.ClH/c1-4-5-6-7-8-13-18-28-23-17-12-10-15-21(23)25-24(27)29-22-16-11-9-14-20(22)19-26(2)3;/h10,12,15,17,20,22H,4-9,11,13-14,16,18-19H2,1-3H3,(H,25,27);1H/t20-,22+;/m0./s1 |
InChI Key |
PVUUIGKBTKOLRV-IKGOIYPNSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=CC=C1NC(=O)O[C@@H]2CCCC[C@H]2CN(C)C.Cl |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1NC(=O)OC2CCCCC2CN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



